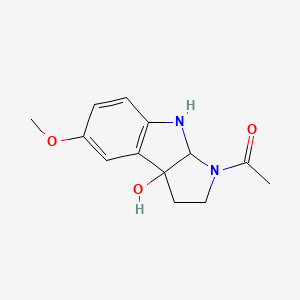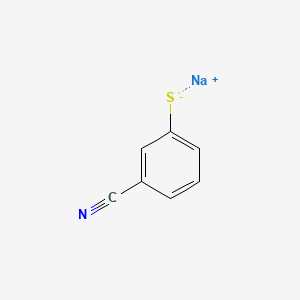
3-Sulfanylbenzonitrile Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanylbenzonitrile Sodium Salt is an organic compound with the molecular formula C7H4NNaS. It is a derivative of benzonitrile, where a thiol group (-SH) is attached to the benzene ring at the third position, and the compound is neutralized with sodium. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylbenzonitrile Sodium Salt typically involves the reaction of 3-sulfanylbenzonitrile with a sodium base. The process can be summarized as follows:
Starting Material: 3-Sulfanylbenzonitrile.
Reagent: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The thiol group reacts with the sodium base to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale Reactors: Utilizing large reactors to mix 3-sulfanylbenzonitrile with sodium hydroxide.
Purification: The product is then purified through crystallization or filtration to obtain the pure sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Sulfanylbenzonitrile Sodium Salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
3-Sulfanylbenzonitrile Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Sulfanylbenzonitrile Sodium Salt involves its interaction with molecular targets through its thiol and nitrile groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-Sulfanylbenzonitrile: The parent compound without the sodium salt.
4-Sulfanylbenzonitrile Sodium Salt: A positional isomer with the thiol group at the fourth position.
Benzonitrile: The basic structure without the thiol group.
Uniqueness: 3-Sulfanylbenzonitrile Sodium Salt is unique due to the presence of both the thiol and nitrile groups, which provide distinct reactivity and potential applications compared to its analogs. The sodium salt form enhances its solubility and reactivity in aqueous media, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C7H4NNaS |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
sodium;3-cyanobenzenethiolate |
InChI |
InChI=1S/C7H5NS.Na/c8-5-6-2-1-3-7(9)4-6;/h1-4,9H;/q;+1/p-1 |
Clé InChI |
UMTPJJIJBSVSEI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)[S-])C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)

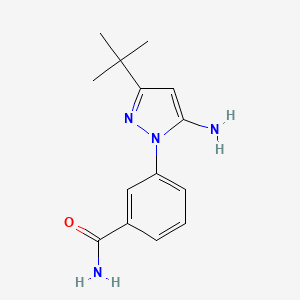



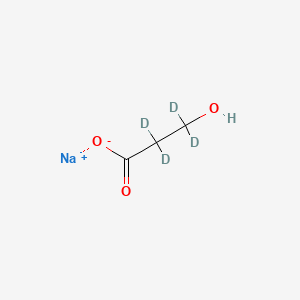
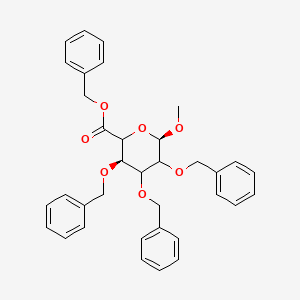

![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)


